![molecular formula C27H26O9 B11130270 Propan-2-yl 5-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B11130270.png)

Propan-2-yl 5-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

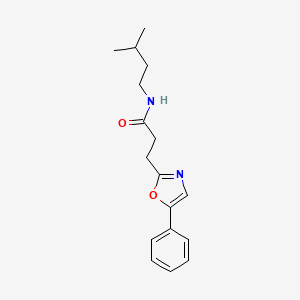

PROPAN-2-YL 5-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of furan, benzofuran, and trimethoxybenzoyl groups

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Propan-2-yl 5-[({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Benzofuran-Kerns: Der Benzofuran-Kern kann durch eine Cyclisierungsreaktion unter Verwendung eines Phenolderivats und eines geeigneten Aldehyds oder Ketons unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Trimethoxyphenyl-Gruppe: Die Trimethoxyphenyl-Gruppe kann durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von 3,4,5-Trimethoxybenzoylchlorid und dem Benzofuran-Derivat in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid eingeführt werden.

Veresterung: Der letzte Schritt beinhaltet die Veresterung des Furan-2-carbonsäure-Derivats mit Isopropanol (Propan-2-ol) in Gegenwart eines starken Säure-Katalysators wie Schwefelsäure oder eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC).

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Dazu gehört die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungstechniken wie Chromatographie und Kristallisation, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Propan-2-yl 5-[({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid können Carbonylgruppen in Alkohole umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriummethoxid in Methanol für nukleophile Substitution.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Estern oder Ethern.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl 5-[({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein in der organischen Synthese für die Entwicklung neuer Materialien und Verbindungen verwendet.

Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich entzündungshemmender und antioxidativer Eigenschaften.

Medizin: Aufgrund seiner einzigartigen strukturellen Merkmale wird es auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.

Industrie: In der Produktion von Spezialchemikalien und fortschrittlichen Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Propan-2-yl 5-[({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Ester- und Benzofuran-Einheiten der Verbindung ermöglichen es ihr, mit Enzymen und Rezeptoren zu interagieren und deren Aktivität möglicherweise zu modulieren. Die Trimethoxyphenyl-Gruppe kann zu ihren antioxidativen Eigenschaften beitragen, indem sie freie Radikale abfangen und oxidativen Stress reduzieren.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new polymers or as a precursor for the synthesis of high-performance materials.

Wirkmechanismus

The mechanism by which PROPAN-2-YL 5-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE exerts its effects is largely dependent on its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The trimethoxybenzoyl group, in particular, is known to interact with various biological targets, influencing pathways such as signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Propan-2-yl 5-[({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylat

- Propan-2-yl 5-[({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylat

Einzigartigkeit

Propan-2-yl 5-[({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylat ist einzigartig aufgrund seiner Kombination aus Ester-, Furan- und Benzofuran-Einheiten, die zu seiner vielfältigen chemischen Reaktivität und potenziellen biologischen Aktivität beitragen. Seine strukturellen Merkmale unterscheiden es von anderen ähnlichen Verbindungen und machen es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.

Eigenschaften

Molekularformel |

C27H26O9 |

|---|---|

Molekulargewicht |

494.5 g/mol |

IUPAC-Name |

propan-2-yl 5-[[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxymethyl]furan-2-carboxylate |

InChI |

InChI=1S/C27H26O9/c1-15(2)35-27(29)22-9-7-18(36-22)13-33-17-6-8-21-19(12-17)20(14-34-21)25(28)16-10-23(30-3)26(32-5)24(11-16)31-4/h6-12,14-15H,13H2,1-5H3 |

InChI-Schlüssel |

DQNORDMJGDTNPU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-acetyl-1H-indol-1-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11130193.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130201.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B11130204.png)

![N-cycloheptyl-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11130209.png)

![N-[(2R)-1-hydroxy-3-methylpentan-2-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11130216.png)

![N-(2-methoxyethyl)-2-[2-(2-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11130217.png)

![N-(2-Methoxy-5-methylphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11130221.png)

![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130223.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130229.png)

![2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B11130240.png)

![N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B11130246.png)

![3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11130250.png)

![1-benzyl-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole](/img/structure/B11130266.png)